molecular formula C20H19ClN4O B14083893 2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 100628-08-8

2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14083893
CAS No.: 100628-08-8
M. Wt: 366.8 g/mol
InChI Key: LZKDSAWLUOPHRU-UHFFFAOYSA-N
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Description

2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is a tetrazolium salt commonly used in various biochemical assays. This compound is known for its ability to act as a redox indicator, which makes it valuable in cell viability and cytotoxicity assays. The compound is often utilized in the form of its chloride salt to enhance its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) typically involves the reaction of tetrazolium salts with appropriate aromatic compounds. One common method includes the condensation of 2,5-diphenyl-3,4-dihydro-2H-tetrazolium chloride with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for use in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) undergoes several types of chemical reactions, including:

    Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.

    Oxidation: It can be oxidized back to its original tetrazolium form under specific conditions.

    Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents include NADH and NADPH, which are often used in cell viability assays.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can revert the reduced form back to the tetrazolium salt.

    Substitution Reagents: Silver nitrate and other halide salts can be used to substitute the chloride ion.

Major Products Formed

    Formazan: The primary product formed during the reduction of the tetrazolium salt.

    Oxidized Tetrazolium: The product formed during the oxidation process.

Scientific Research Applications

2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a redox indicator in various chemical reactions.

    Biology: Employed in cell viability assays to measure metabolic activity.

    Medicine: Utilized in cytotoxicity assays to evaluate the efficacy of potential therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic kits.

Mechanism of Action

The mechanism of action of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) involves its reduction to formazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity. The formazan product is insoluble and forms a colored precipitate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.

    XTT (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2H-tetrazolium): A tetrazolium salt used for measuring cell proliferation and cytotoxicity.

Uniqueness

2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise quantification of cell viability is required. Additionally, its chloride form enhances its solubility and stability, making it more suitable for various experimental conditions compared to other tetrazolium salts.

Properties

CAS No.

100628-08-8

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C20H18N4O.ClH/c1-25-19-14-12-18(13-15-19)24-22-20(16-8-4-2-5-9-16)21-23(24)17-10-6-3-7-11-17;/h2-15H,1H3,(H,21,22);1H

InChI Key

LZKDSAWLUOPHRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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